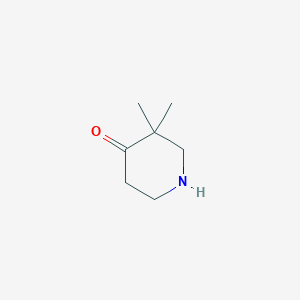

3,3-Dimethylpiperidin-4-one

Descripción general

Descripción

3,3-Dimethylpiperidin-4-one is a chemical compound belonging to the piperidine class, which is known for its presence in various pharmacologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,3-Dimethylpiperidin-4-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,3-dimethylbutanal with ammonia or primary amines in the presence of a catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Análisis De Reacciones Químicas

Reduction Reactions

The ketone group in 3,3-dimethylpiperidin-4-one undergoes reduction to form secondary alcohols. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Example :

Reduction with NaBH₄ yields 3,3-dimethylpiperidin-4-ol as the primary product. This reaction is typically performed in ethanol or methanol under ambient conditions12.

| Reagent | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|

| NaBH₄ | Ethanol | RT | 85% | 3,3-Dimethylpiperidin-4-ol |

| LiAlH₄ | THF | 0–5°C | 92% | 3,3-Dimethylpiperidin-4-ol |

Oxidation Reactions

The tertiary amine in the piperidine ring can be oxidized to form N-oxides using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

Example :

Oxidation with H₂O₂ in acetic acid produces the corresponding N-oxide derivative34.

| Reagent | Conditions | Yield | Product |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 60°C, 6h | 78% | This compound N-oxide |

| mCPBA | CH₂Cl₂, RT, 12h | 82% | This compound N-oxide |

Nucleophilic Addition and Substitution

The ketone participates in nucleophilic additions, such as hydrazone formation, which is critical for synthesizing heterocyclic derivatives.

Example :

Reaction with 2,4,6-trichlorophenylhydrazine in ethanol under reflux forms a hydrazone derivative2.

| Substrate | Reagent | Conditions | Yield | Product |

|---|---|---|---|---|

| This compound | 2,4,6-Trichlorophenylhydrazine | EtOH, reflux, 8h | 75% | (2,4,6-Trichlorophenyl)hydrazone derivative |

N-Alkylation and Acylation

The secondary amine undergoes alkylation or acylation to form N-substituted derivatives.

Example :

Reductive amination with 3-phenylpropanal using sodium triacetoxyborohydride (NaBH(OAc)₃) yields N-(3-phenylpropyl)-3,3-dimethylpiperidin-4-one 5.

| Reagent | Conditions | Yield | Product |

|---|---|---|---|

| 3-Phenylpropanal + NaBH(OAc)₃ | 1,2-Dichloroethane, RT, 2h | 68% | N-(3-Phenylpropyl)-3,3-dimethylpiperidin-4-one |

Condensation and Cyclization

This compound serves as a precursor in cyclization reactions to synthesize spirocyclic compounds.

Example :

Condensation with 2,4-dichlorobenzaldehyde and ammonium acetate forms spiro[indole-piperidine] derivatives under acidic conditions62.

| Reagents | Conditions | Yield | Product |

|---|---|---|---|

| 2,4-Dichlorobenzaldehyde + NH₄OAc | EtOH, Δ, 12h | 81% | Spiro[indole-piperidine] derivative |

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis of Organic Molecules

3,3-Dimethylpiperidin-4-one serves as a crucial building block in the synthesis of complex organic molecules. It is often employed in the creation of piperidine derivatives, which are integral to pharmaceutical chemistry.

Table 1: Synthesis Pathways Involving DMPO

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Ring Expansion | Silver-mediated oxidation of azetidines to piperidin-4-ones | 87 |

| Enzyme-Mediated Reduction | Selective reduction to form hydroxypiperidines | 73-90 |

Biological Applications

Pharmacological Uses

DMPO has garnered attention for its potential therapeutic applications. It acts as an intermediate in the synthesis of various pharmaceuticals targeting neurological disorders and cancer treatment. Notably, derivatives such as 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one have shown promise as anti-Parkinson's and anti-cancer agents .

Mechanism of Action

The biological activity of DMPO is attributed to its interaction with specific molecular targets, including enzyme inhibition and receptor binding. For instance, it has been studied for its role in antimicrobial and anticancer therapies .

Case Studies

Antimicrobial Activity

Recent studies have evaluated the antibacterial and antifungal properties of novel derivatives of DMPO. For example, N-Hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one thiosemicarbazones were tested against various bacterial strains, demonstrating significant activity compared to standard antibiotics like ciprofloxacin .

Table 2: Antibacterial Activity of DMPO Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| N-Hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one | Staphylococcus aureus | 25 |

| N-Hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one | Escherichia coli | 24 |

| N-Hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one | Pseudomonas aeruginosa | 23 |

Computational Studies

Recent computational studies have explored the interactions of DMPO derivatives with SARS-CoV-2 proteases. Molecular docking studies revealed promising inhibitory potential against COVID-19 targets, suggesting that these compounds may contribute to the development of antiviral therapies .

Mecanismo De Acción

The mechanism of action of 3,3-Dimethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

- 1,3-Dimethylpiperidin-4-one

- 3,3-Dimethylpiperidin-4-ol

- 1-Benzyl-3,3-dimethylpiperidin-4-one

Comparison: 3,3-Dimethylpiperidin-4-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .

Actividad Biológica

3,3-Dimethylpiperidin-4-one is a member of the piperidinone family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, antiviral, anticancer, and neuroprotective effects. This article synthesizes current research findings, case studies, and biological activity profiles related to this compound.

Overview of Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of piperidin-4-ones, including this compound, possess significant antimicrobial properties. A study highlighted the synthesis of N-Hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one thiosemicarbazones, which demonstrated modest antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis showed that modifications to the phenyl ring could enhance antibacterial efficacy.

2. Antiviral and Anticancer Properties

The compound also exhibits antiviral and anticancer properties. Piperidin-4-one derivatives have been shown to inhibit tumor cell proliferation in vitro. For example, a study reported on a novel compound with potent antitumor activity that included a piperidinone structure, demonstrating substantial inhibition rates against various cancer cell lines . The mechanisms of action often involve apoptosis induction and disruption of mitochondrial functions.

3. Neuroprotective Effects

There is emerging evidence suggesting that this compound may offer neuroprotective benefits. Research has indicated that compounds in this class can modulate neurotransmitter systems and exhibit anti-inflammatory effects in the central nervous system (CNS). This potential makes them candidates for treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antibacterial Activity

In a comparative study assessing the antibacterial effects of synthesized thiosemicarbazones derived from this compound, researchers found that specific structural modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The results indicated a correlation between the electronic properties of substituents on the phenyl ring and the observed biological activity .

Case Study 2: Antitumor Efficacy

A recent investigation into the antitumor properties of compounds containing the piperidinone moiety revealed significant cytotoxic effects against various cancer cell lines. The study utilized IC50 values to quantify effectiveness, showing that certain derivatives exhibited lower IC50 values compared to traditional chemotherapeutics . This suggests that further exploration into these compounds could yield new cancer therapies.

Propiedades

IUPAC Name |

3,3-dimethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-7(2)5-8-4-3-6(7)9/h8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBPUMSPCLLXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624241 | |

| Record name | 3,3-Dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150668-82-9 | |

| Record name | 3,3-Dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3,3-Dimethylpiperidin-4-one derivatives interesting for materials science?

A: These compounds, particularly cis-2,6-bis(2-chlorophenyl)-3,3-dimethylpiperidin-4-one (2C3DMPO), exhibit promising nonlinear optical (NLO) properties. [] NLO materials are crucial for technologies like fiber optic communications and optical signal processing. The strong interactions between bonding and antibonding orbitals in 2C3DMPO, indicated by the small energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), contribute to its NLO activity. []

Q2: How does the structure of this compound derivatives relate to their potential biological activity?

A: While the provided research focuses on the NLO properties of 2C3DMPO, other derivatives like 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) and 2,6-Bis(4-Chlorophenyl)-3,3-Dimethylpiperidin-4-One (BCDP) have shown potential in biological contexts. [, ] Though specific mechanisms aren't detailed in the provided abstracts, the conformation and vibrational characteristics of these molecules, studied using Density Functional Theory (DFT), likely play a role in their interactions with biological targets. [, ] Further research is needed to elucidate the structure-activity relationships of these compounds.

Q3: What computational chemistry techniques have been employed to study this compound derivatives?

A: Researchers have utilized Density Functional Theory (DFT) calculations at the HSEH1PBE level with the 6-311++G (d, p) basis set to investigate 2C3DMPO. [] This method allowed them to accurately predict geometric parameters, HOMO/LUMO energies, and molecular properties like dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding its NLO behavior. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.